(2-(Stearoylamino)ethoxy)acetic acid
CAS No.: 94107-69-4
Cat. No.: VC16956623
Molecular Formula: C22H43NO4
Molecular Weight: 385.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94107-69-4 |
|---|---|
| Molecular Formula | C22H43NO4 |
| Molecular Weight | 385.6 g/mol |
| IUPAC Name | 2-[2-(octadecanoylamino)ethoxy]acetic acid |
| Standard InChI | InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |
| Standard InChI Key | ZWIYAJWMHYKEMP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |
Introduction
Molecular Structure and Nomenclature
Chemical Identity
(2-(Stearoylamino)ethoxy)acetic acid belongs to the class of substituted acetic acids, with the systematic IUPAC name 2-[2-(octadecanoylamino)ethoxy]acetic acid. Its molecular formula, C₂₂H₄₃NO₄, reflects an 18-carbon stearoyl group (C₁₈H₃₅O) bonded to an aminoethoxy-acetic acid backbone. The compound’s structure enables both hydrogen bonding (via the amide and carboxylic acid groups) and hydrophobic interactions (via the long alkyl chain) .
Table 1: Key Identifiers of (2-(Stearoylamino)ethoxy)acetic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 94107-69-4 | |
| Molecular Weight | 385.58 g/mol | |
| Density | 0.967 g/cm³ | |
| Boiling Point | 568.5°C at 760 mmHg | |
| Flash Point | 297.6°C | |
| LogP (Partition Coefficient) | 5.856 |
Structural Features
The molecule’s stearoylamino group confers lipid solubility, while the ethoxy-acetic acid segment enhances water solubility. This duality is critical for its hypothesized role as a surfactant or lipid-based carrier. The amide linkage between the stearoyl and ethoxy groups provides stability against hydrolysis under physiological conditions, a trait advantageous for biomedical applications .
Synthesis and Manufacturing
Challenges in Production
Key hurdles include:
-
Steric hindrance during the coupling of the bulky stearoyl group to the ethoxy backbone.
-
Purification complexities due to the compound’s high lipophilicity, necessitating techniques like column chromatography or recrystallization from polar solvents .
Physicochemical Properties
Thermal Stability
The compound’s boiling point of 568.5°C and flash point of 297.6°C indicate significant thermal stability, likely attributable to its saturated hydrocarbon chain and robust amide bond. These properties suggest suitability for high-temperature industrial processes .
Table 2: Solubility Profile
| Solvent | Solubility |
|---|---|
| Water | Insoluble |
| Methanol | Slight |
| DMSO | Moderate |
| Ethyl Acetate | High |
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